[3,3'-Bipyridine]-5-carbaldehyde is an organic compound characterized by the presence of two pyridine rings connected at the 3-position, with an aldehyde group attached to the 5-position of one of the rings. Its molecular formula is and it has a molecular weight of approximately 184.19 g/mol. This compound falls under the classification of bipyridine derivatives and is primarily used in coordination chemistry as a ligand for metal ions, facilitating the formation of various metal complexes.
[3,3'-Bipyridine]-5-carbaldehyde can be sourced from chemical suppliers and is classified within several categories:
The synthesis of [3,3'-bipyridine]-5-carbaldehyde typically involves:
The molecular structure of [3,3'-bipyridine]-5-carbaldehyde can be represented as follows:
C1=CC(=CN=C1)C2=NC=C(C=C2)C=O
IBSPAFNTBLQAQI-UHFFFAOYSA-N
[3,3'-Bipyridine]-5-carbaldehyde is known for its reactivity due to the aldehyde functional group. Key reactions include:
The formation of metal-organic complexes often involves:
The mechanism of action for [3,3'-bipyridine]-5-carbaldehyde primarily revolves around its ability to coordinate with metal ions. This coordination leads to:
The interactions between [3,3'-bipyridine]-5-carbaldehyde and metal ions can be influenced by environmental factors such as pH and the presence of competing ligands.
[3,3'-Bipyridine]-5-carbaldehyde has several significant applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: